N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines a chlorinated benzyl group, a hydroxy group, a triazole ring, and a sulfanyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzyl and triazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide. The final step usually involves the coupling of the benzyl and triazole intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorine atom may result in the formation of various substituted derivatives.
Scientific Research Applications
N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections or cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl derivatives, triazole-containing compounds, and sulfanyl acetamide derivatives. Examples include:
- N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25ClN4O2S |
---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
N-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25ClN4O2S/c1-13(2)17-10-19(23)14(3)18(21(17)29)11-24-20(28)12-30-22-26-25-15(4)27(22)16-8-6-5-7-9-16/h5-10,13,29H,11-12H2,1-4H3,(H,24,28) |
InChI Key |
URMMPXGEVBYRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C)O)C(C)C)Cl |
Origin of Product |
United States |
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